1-Benzylpiperazine
Overview
Description
1-Benzylpiperazine is an organic compound with the chemical formula C₁₁H₁₆N₂. It is a derivative of piperazine, where a benzyl group is attached to the nitrogen atom of the piperazine ring. This compound is known for its stimulant and euphoriant properties and has been used recreationally as a substitute for amphetamines .
Mechanism of Action
Target of Action
1-Benzylpiperazine (BZP) is a psychotropic compound that interacts with numerous different receptors, but the net effect produced more or less resembles that of an amphetamine-type drug . It has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA .
Mode of Action
BZP has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation . It also has actions on the dopamine and norepinephrine transporters, inducing these transporters to shuttle neurotransmitters out of neurons and deposit them in the extracellular space .
Biochemical Pathways
It is known that bzp affects the serotonergic and dopaminergic systems, which are involved in mood regulation, reward, and motivation . The increase in extracellular concentrations of these neurotransmitters can lead to changes in neuronal signaling and ultimately alter mood and behavior .
Pharmacokinetics
It is known that bzp is metabolized in the liver and excreted in the urine . The bioavailability of BZP is unknown .
Result of Action
The molecular and cellular effects of BZP’s action include increased concentrations of serotonin, dopamine, and norepinephrine in the extracellular space, leading to increased neuronal signaling . This can result in stimulant and euphoric effects, similar to those of amphetamines . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BZP. For example, the presence of other drugs or substances can affect the metabolism and action of BZP . Additionally, genetic factors such as polymorphisms in the enzymes responsible for BZP metabolism can also influence its effects .
Biochemical Analysis
Biochemical Properties
1-Benzylpiperazine interacts with several enzymes and proteins. It has been shown to be an active pharmacophoric group for Acetylcholinesterase (AChE) inhibition . It is also known to be a serotonergic agonist, meaning it has an affinity for serotonin receptors and can mimic the effects of serotonin by stimulating the physiological activity at the cell receptors .
Cellular Effects
This compound has various effects on cells and cellular processes. It interacts with numerous different receptors, but the net effect produced more or less resembles that of an amphetamine-type drug . The adverse effects associated with this compound use are likely to include confusion, agitation, vomiting, anxiety, and palpitations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to serotonin receptors, mimicking the effects of serotonin and stimulating physiological activity at these receptors . This interaction can lead to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to inhibit Acetylcholinesterase (AChE), an enzyme crucial in the breakdown of acetylcholine, a neurotransmitter
Preparation Methods
1-Benzylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is purified through distillation or recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
1-Benzylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylpiperazine N-oxide using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield piperazine and benzyl alcohol, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzylpiperazine has been studied for various scientific research applications:
Comparison with Similar Compounds
1-Benzylpiperazine is often compared to other piperazine derivatives, such as:
Phenylpiperazine: Similar in structure but with a phenyl group instead of a benzyl group. It has different pharmacological properties and is used in different applications.
Benzoylpiperazine: Another derivative with a benzoyl group, known for its dopaminergic neurotoxic effects.
Compared to these compounds, this compound is unique in its specific stimulant and euphoriant properties, making it a popular choice for recreational use .
Properties
IUPAC Name |
1-benzylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXEPZFOOTTBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10510-56-2 (tartrate), 106133-22-6 (fumarate), 5321-63-1 (di-hydrochloride) | |
Record name | N-Benzylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022197 | |
Record name | 1-Benzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2759-28-6 | |
Record name | 1-Benzylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2759-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylpiperazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperazine, 1-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Benzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UG152ZU0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence that 1-benzylpiperazine has rewarding properties?
A2: [] Studies in rats have shown that this compound induces conditioned place preference, a behavioral paradigm indicative of a substance's rewarding potential. This suggests that this compound might be susceptible to abuse in humans.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A5: Yes, several studies have characterized this compound using spectroscopic techniques. For instance, gas chromatography-mass spectrometry (GC-MS) [, , , , , ] and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) [] have been employed to identify and quantify this compound in various matrices. Infrared (IR) spectroscopy [] can differentiate this compound from other similar compounds.
Q4: What are the commonly used methods to analyze this compound in biological samples?
A6: GC-MS [, , , , , ] and LC-ESI-MS [] are common techniques for analyzing this compound in biological samples like urine and plasma. These methods offer high sensitivity and selectivity, allowing for accurate quantification of this compound concentrations.
Q5: Are there any colorimetric tests available for this compound detection?
A7: While Simon's reagent [] is less sensitive for this compound compared to amphetamines, a newly developed color spot test using sodium 1,2-naphthoquinone-4-sulphonate (NQS) offers a rapid and selective method for preliminary screening of this compound in seized materials. []
Q6: What are the known toxic effects of this compound?
A8: [, , , , , , ] this compound can cause a range of adverse effects, including agitation, anxiety, tachycardia, hypertension, seizures, and in severe cases, multiorgan failure. The severity of toxicity can vary depending on the dose, individual susceptibility, and co-ingestion with other substances, especially alcohol.
Q7: How is this compound metabolized in the body?
A10: [] Although specific metabolic pathways for this compound are not fully elucidated, it is believed to be primarily metabolized by cytochrome P450 enzymes, similar to many other drugs. Further metabolism might involve glucuronidation and/or sulfation.
Q8: Are there any known drug interactions with this compound?
A11: [, , ] While specific drug interaction studies are limited, co-ingestion of this compound with alcohol [, ] appears to increase the risk of certain adverse effects, like confusion and agitation, while potentially decreasing the likelihood of seizures. Caution is advised when combining this compound with other substances, especially those with sympathomimetic or anticholinergic properties.
Q9: What are the quality control challenges associated with this compound-containing "party pills"?
A12: [] A major concern with this compound-containing "party pills" is the lack of quality control in their manufacture. Studies have revealed significant inconsistencies between the declared and actual contents of this compound and other substances like 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Moreover, the release kinetics of these substances from the pill formulations vary considerably between brands, posing significant risks to users who are unaware of the actual drug content and release profiles.
Q10: Are there any known alternatives or substitutes for this compound in "party pills"?
A13: [, ] Following the ban on this compound in some countries, manufacturers of "party pills" started incorporating other substances like dimethylamylamine (DMAA). DMAA, a synthetic stimulant, poses its own set of health risks. This highlights the continuous emergence of novel psychoactive substances as substitutes for banned compounds, posing ongoing challenges for public health and regulatory agencies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.